N-(1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide is a chemical compound with the following structural formula:
C14H9N3O3S
This compound belongs to the class of hydrazonylsulfones and has been studied for its optical properties and biological potential . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthetic routes for N-(1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide involve halogenobenzenesulfonyl hydrazides. Unfortunately, detailed industrial production methods are not widely documented.
Chemical Reactions Analysis
Types of Reactions::
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are also possible.
Substitution: Substitution reactions can occur at various positions.
Hydrazine: Used for hydrazone formation.
Sulfonating Agents: Employed for sulfonation reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents. Further research is needed to determine precise outcomes.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactive properties.
Medicine: Investigated for therapeutic effects.
Industry: Possible use in materials science.
Mechanism of Action
The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
While N-(1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide is unique in its structure, similar compounds include:
- N-(1,3-benzothiazol-2-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)amino]benzamide
- N-(1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
- N-(1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide
Properties
Molecular Formula |
C15H11N3O4S |
---|---|
Molecular Weight |
329.3 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C15H11N3O4S/c1-22-12-7-6-9(8-11(12)18(20)21)14(19)17-15-16-10-4-2-3-5-13(10)23-15/h2-8H,1H3,(H,16,17,19) |
InChI Key |
IPCROCFOKOCYMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Origin of Product |
United States |
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